Hm1a -

Hm1a

Catalog Number: EVT-1493418
CAS Number:
Molecular Formula: C170H239N47O54S6
Molecular Weight: 3997.46 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hm1a has been identified from the venom of the spider Heteroscodra maculata. Hm1a has been described as a potent and selective agonist of the voltage-gated sodium channel Nav1.1 with an EC value of 38 nM. Nav1.1 is expressed in the CNS and mutations are associated with several disorders such as epilespy or autism.
Overview

Hm1a, known scientifically as κ-theraphotoxin-Hm1a, is a spider toxin derived from the venom of the spider Haplopelma lividum. This compound has gained significant attention in pharmacological research due to its selective inhibitory effects on voltage-gated sodium channels, particularly the human sodium channel NaV1.1. Hm1a is classified as a neurotoxin and is primarily studied for its potential applications in understanding pain mechanisms and developing analgesic therapies.

Source and Classification

Hm1a is sourced from the venom of the Haplopelma lividum spider, commonly found in Southeast Asia. This toxin belongs to a broader class of peptide toxins known as voltage-gated sodium channel modulators. These toxins are characterized by their ability to bind to specific sites on sodium channels, thereby influencing their activity. Hm1a has been shown to selectively inhibit NaV1.1 channels while having minimal effects on other sodium channels, making it a valuable tool for studying sodium channel function and related pathologies.

Synthesis Analysis

The synthesis of Hm1a typically involves solid-phase peptide synthesis techniques. One common method employs Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis, which allows for the sequential addition of amino acids to form the peptide chain. The synthesis process includes:

  • Initial Setup: The resin is functionalized with a linker that allows for the attachment of the first amino acid.
  • Stepwise Addition: Each amino acid is added in a stepwise manner, with protection groups removed as necessary to facilitate coupling.
  • Cleavage: Once the full peptide sequence is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and yield.

Technical details include using reversed-phase HPLC with specific solvents (0.05% trifluoroacetic acid in water as solvent A and 90% acetonitrile with 0.045% trifluoroacetic acid as solvent B) for effective separation of peptide fractions .

Molecular Structure Analysis

The molecular structure of Hm1a has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The peptide exhibits a complex three-dimensional structure characterized by:

  • Aromatic Residues: The presence of multiple aromatic amino acids contributes to its structural stability and flexibility.
  • Conformational Heterogeneity: Hm1a displays structural heterogeneity, which may influence its interaction with target sodium channels .
  • Homology Modeling: Structural models have been constructed using known sodium channel structures as templates, revealing key interactions between Hm1a and its targets .
Chemical Reactions Analysis

Hm1a's chemical reactions primarily involve its binding interactions with voltage-gated sodium channels. The binding process can be described as follows:

  • Receptor Binding: Hm1a binds to specific sites on the NaV1.1 channel, particularly affecting the S3b-S4 region of domain IV.
  • Inhibition Mechanism: Upon binding, Hm1a inhibits both the speed and extent of fast inactivation of NaV1.1 channels, leading to altered neuronal excitability .
  • Selectivity: The selectivity for NaV1.1 over other sodium channels is attributed to specific structural interactions that differ among channel subtypes .
Mechanism of Action

The mechanism of action of Hm1a involves several key processes:

  • Channel Modulation: Hm1a modulates sodium ion flow through NaV1.1 channels by stabilizing an inactivated state, which decreases neuronal excitability.
  • Physiological Effects: In animal models, administration of Hm1a has been shown to evoke convulsions and rapid death, indicating its potent neurotoxic effects when interacting with central nervous system pathways .
  • Research Applications: Understanding how Hm1a interacts with NaV1.1 can provide insights into pain pathways and potential therapeutic targets for chronic pain management.
Physical and Chemical Properties Analysis

Hm1a possesses several notable physical and chemical properties:

  • Molecular Weight: The molecular weight of Hm1a is approximately 3,000 Da.
  • Solubility: It is soluble in aqueous solutions at physiological pH levels, which facilitates its use in biological assays.
  • Stability: The stability of Hm1a under various conditions has been assessed through analytical techniques such as mass spectrometry and NMR spectroscopy .

These properties are crucial for its application in laboratory settings and potential therapeutic development.

Applications

Hm1a has several scientific applications:

  • Pain Research: Its selective inhibition of NaV1.1 makes it a valuable tool for studying mechanisms underlying chronic pain conditions.
  • Neuroscience Studies: Hm1a is used to investigate neuronal excitability and synaptic transmission dynamics due to its effects on sodium channels.
  • Drug Development: Insights gained from studying Hm1a may lead to new analgesic drugs targeting specific sodium channels involved in pain signaling pathways .
Introduction to Hm1a

Definition and Natural Origin of Hm1a

Hm1a (also designated κ-theraphotoxin-Hm1a, δ-theraphotoxin-Hm1a, or heteroscodratoxin-1) is a 35-amino acid peptide toxin naturally occurring in the venom of the Togo starburst tarantula (Heteroscodra maculata). It is classified as a knottin peptide due to its inhibitor cystine knot (ICK) structural motif, stabilized by three disulfide bonds (Cys²-Cys¹⁶, Cys⁹-Cys²¹, Cys¹⁵-Cys²⁸) that confer exceptional stability [2] [3]. This basic peptide (isoelectric point ~7.7) has a molecular weight of 3,995.61–3,997.46 Da and a carboxylated C-terminus [2] [3] [5]. Its primary sequence is:

ECRYLFGGCSSTSDCCKHLSCRSDWKYCAWDGTFS [2] [3].

Hm1a is biosynthesized in the venom glands of H. maculata as part of a complex venom cocktail evolved for prey capture and defense. The toxin is secreted into the venom in its functional, folded form. Synthetic versions (>95% purity) are produced for research using solid-phase peptide synthesis, replicating the native structure and disulfide connectivity [1] [2].

Table 1: Chemical Identity of Hm1a

PropertyValue/Description
IUPAC Nameκ-theraphotoxin-Hm1a
SynonymsHeteroscodratoxin-1, δ-TRTX-Hm1a, HmTx1
Amino Acid SequenceECRYLFGGCSSTSDCCKHLSCRSDWKYCAWDGTFS
Disulfide BondsCys2-Cys16, Cys9-Cys21, Cys15-Cys28
Molecular FormulaC₁₇₀H₂₃₉N₄₇O₅₄S₆
Molecular Weight3995.61–3997.46 g/mol
Structural FamilyInhibitor Cystine Knot (ICK) / Knottin
SourceVenom of Heteroscodra maculata (Togo starburst tarantula)

Taxonomic Classification of Source Organism

Heteroscodra maculata (Pocock, 1899), the source organism of Hm1a, belongs to the following taxonomic hierarchy:

  • Domain: Eukaryota
  • Kingdom: Animalia
  • Phylum: Arthropoda
  • Subphylum: Chelicerata
  • Class: Arachnida
  • Order: Araneae
  • Infraorder: Mygalomorphae (tarantulas and allies)
  • Family: Theraphosidae (true tarantulas)
  • Genus: Heteroscodra
  • Species: H. maculata [7]

Commonly known as the Togo starburst tarantula, ornamental baboon tarantula, or starburst baboon tarantula, this species is endemic to West Africa, primarily found in Togo and Ghana [3] [7]. It is an arboreal (tree-dwelling) old-world tarantula characterized by:

  • A distinctive chalky white body with mottled black and brown markings.
  • Relatively large size, reaching leg spans up to 13 centimeters (5.1 inches).
  • Exceptionally thick rear legs.
  • Medically significant venom lacking urticating hairs, relying on potent venom and defensive behavior (biting) as primary defense mechanisms [3] [7].
  • High speed, defensiveness, and sexual cannibalism during reproduction. Females produce egg sacs containing 75–130 spiderlings [7].

Historical Discovery and Early Characterization of Hm1a

The identification and characterization of Hm1a unfolded over two decades through key research phases:

  • Initial Identification and Potassium Channel Effects (Early 2000s):Hm1a was first purified and characterized from H. maculata venom around 2002. Early studies identified it as a modulator of voltage-gated potassium (KV) channels, specifically blocking subtypes KV2.1, KV2.2, KV4.1, KV4.2, and KV4.3. At concentrations of 100-300 nM, Hm1a significantly reduced potassium currents (e.g., 23% block of KV2.1, 50% block of KV4.1 at 0 mV) by shifting the activation threshold to more positive potentials, requiring stronger depolarizations to open the channels [3]. This activity led to its early designation as a potassium channel toxin (κ-theraphotoxin-Hm1a). Its amino acid sequence and disulfide bond pattern were determined, revealing strong similarity to other tarantula toxins like hanatoxin and SGTx1 [3].

  • Discovery of Nav1.1 Selectivity and Pain Research (2016-2017):A pivotal shift in understanding occurred with research published in 2016 and 2017. Osteen et al. demonstrated that Hm1a is a potent and selective agonist of the voltage-gated sodium channel Nav1.1 (SCN1A), with an EC₅₀ of 38 ± 6 nM [1] [3]. This study revealed Hm1a's profound effect on sensory neurons:

  • Application of Hm1a (250 nM) robustly enhances Nav1.1 current by inhibiting both fast and slow inactivation, increasing channel availability during depolarization, particularly high-frequency stimulation [1] [3].
  • Using Hm1a as a pharmacological tool, researchers established that Nav1.1-expressing sensory neurons are critical for mechanical pain (nociception). Hm1a injection elicited pain behaviors and profound mechanical hypersensitivity without causing neurogenic inflammation or thermal hypersensitivity [3]. This highlighted Nav1.1's previously unexpected role in mechanical pain signaling pathways.
  • Mechanism of Action Elucidation (2017 onwards):Further studies using Hm1a, notably by Osteen et al. (2017), elucidated its molecular mechanism on Nav1.1:
  • Hm1a binds to extracellular loops connecting transmembrane segments S1-S2 and S3-S4 within Domain IV (DIV) of the Nav1.1 channel [1] [3].
  • This binding inhibits the gating movement of the DIV voltage sensor (VSDIV). By trapping VSDIV, Hm1a prevents the conformational changes necessary for both fast inactivation (mediated by the DIII-DIV linker) and slow inactivation (pore rearrangement), leading to sustained sodium current [1] [3].
  • This mechanistic insight contrasted with small-molecule Nav1.1 inhibitors (e.g., ICA-121431), which accelerate VSDIV movement to promote slow inactivation. Hm1a thus became a crucial tool for dissecting the coupling between VSDIV movement and distinct inactivation processes in Nav1.1 [1].

Properties

Product Name

Hm1a

Molecular Formula

C170H239N47O54S6

Molecular Weight

3997.46 g/mol

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